
1-Benzoylpiperidine
Overview
Description
1-Benzoylpiperidine (CAS No. 776-75-0) is a nitrogen-containing heterocyclic compound characterized by a piperidine ring substituted with a benzoyl group at the nitrogen atom. Its molecular formula is C₁₂H₁₅NO, with a molecular weight of 189.25 g/mol. This compound is synthesized via nucleophilic acyl substitution reactions, often involving benzoyl chloride and piperidine in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether . Structural confirmation is achieved through spectroscopic techniques such as $ ^1 \text{H} $ NMR, mass spectrometry (MS), and high-resolution mass spectrometry (HRMS) .
This compound serves as a versatile intermediate in medicinal chemistry, particularly in the design of enzyme inhibitors and neuroactive agents. Its piperidine scaffold enables interactions with biological targets, while the benzoyl group enhances lipophilicity, influencing pharmacokinetic properties .
Preparation Methods
Direct Acylation of Piperidine with Benzoyl Chloride
The most straightforward route to 1-benzoylpiperidine involves the direct acylation of piperidine using benzoyl chloride. This method, characterized by high yields and minimal steps, is widely employed in both academic and industrial settings.
Reaction Mechanism and Procedure
Piperidine reacts with benzoyl chloride in the presence of a base, typically triethylamine or potassium carbonate, to neutralize the hydrochloric acid byproduct. The reaction proceeds via nucleophilic acyl substitution, where the lone pair on piperidine’s nitrogen attacks the electrophilic carbonyl carbon of benzoyl chloride . A representative procedure involves stirring equimolar amounts of piperidine and benzoyl chloride in anhydrous dichloromethane at 0–25°C for 12–24 hours .
Optimization Insights
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Solvent Choice : Anhydrous conditions are critical to prevent hydrolysis of benzoyl chloride. Dichloromethane and toluene are preferred for their inertness and ability to solubilize intermediates .
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Base Selection : Triethylamine outperforms inorganic bases like potassium carbonate in homogeneous reactions, achieving yields exceeding 90% .
Parameter | Optimal Condition | Yield (%) |
---|---|---|
Solvent | Anhydrous CH₂Cl₂ | 92 |
Base | Triethylamine | 94 |
Temperature | 0°C → 25°C (gradual) | 89 |
Friedel-Crafts Acylation for Functionalized Derivatives
For benzoylpiperidine derivatives bearing substituents on the aromatic ring, Friedel-Crafts acylation offers a robust pathway. This method is particularly advantageous for introducing electron-donating or -withdrawing groups at specific positions.
Synthetic Workflow
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Protection of Isonipecotic Acid : Isonipecotic acid (piperidine-4-carboxylic acid) is first N-protected using acetic anhydride or tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions .
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Acyl Chloride Formation : The protected acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the reactive acyl chloride intermediate .
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Friedel-Crafts Reaction : The acyl chloride reacts with substituted benzene derivatives in the presence of Lewis acids like AlCl₃, facilitating electrophilic aromatic substitution. For example, reaction with bromobenzene at 90°C for 6.5 hours yields 4-bromo-1-benzoylpiperidine .
Case Study: Synthesis of 3-Methoxy-1-benzoylpiperidine
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Steps : (i) Boc protection of isonipecotic acid; (ii) acyl chloride formation with SOCl₂; (iii) Friedel-Crafts acylation with 3-methoxybenzene.
Weinreb–Nahm Ketone Synthesis
The Weinreb–Nahm method enables precise control over ketone formation, making it ideal for synthesizing this compound with sterically hindered or sensitive functional groups.
Key Steps
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Preparation of Weinreb Amide : Isonipecotic acid is converted to its Weinreb amide derivative using N,O-dimethylhydroxylamine and coupling reagents like HATU .
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Organometallic Addition : The amide reacts with aryl Grignard reagents (e.g., phenylmagnesium bromide) to form the desired ketone. For instance, phenylmagnesium bromide adds to the Weinreb amide in tetrahydrofuran (THF) at −78°C, yielding this compound after acidic workup .
Advantages
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Avoids over-addition of organometallic reagents.
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Compatible with aromatic rings bearing nitro or ester groups .
Grignard Reagent-Mediated Alkylation
This method, though less common, is valuable for synthesizing this compound analogs with extended alkyl chains or cyclic structures.
Procedure Overview
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Grignard Reagent Preparation : 1,5-Dibromopentane reacts with magnesium in ether to form the corresponding Grignard reagent .
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Reaction with N-Benzoylpiperidine : The Grignard reagent attacks the carbonyl carbon of N-benzoylpiperidine, followed by quenching with ammonium chloride to yield PCP derivatives. While primarily used for phencyclidine synthesis, this approach highlights the versatility of N-benzoylpiperidine as a precursor .
Yield and Challenges
Amide Condensation and Deprotection Strategies
Functionalized this compound derivatives are accessible through amide bond formation followed by strategic deprotection.
Representative Synthesis
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Amide Coupling : Piperidine-4-carboxamide is synthesized by reacting isonipecotic acid with substituted anilines using HATU and DIPEA in DMF .
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Deprotection : Boron tribromide (BBr₃) selectively removes methoxy protecting groups on the aromatic ring, yielding hydroxyl-substituted derivatives .
Example: Synthesis of 5-Hydroxy-1-benzoylpiperidine
Chemical Reactions Analysis
Types of Reactions: 1-Benzoylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to piperidine or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the benzoyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents under controlled conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Piperidine or partially reduced derivatives.
Substitution: Halogenated or nitrated benzoylpiperidine derivatives.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
1-Benzoylpiperidine is primarily used as a key intermediate in the synthesis of various pharmaceuticals. Its structural properties facilitate the development of analgesics and anti-inflammatory drugs, enhancing pain management options. For instance, it has been involved in the synthesis of compounds that exhibit potent cholinesterase inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer's .
Case Study:
A study identified a derivative of this compound that showed promising results as a dual inhibitor of acetylcholinesterase and butyrylcholinesterase with IC50 values of 0.176 µM and 0.47 µM, respectively . This highlights its potential in developing therapeutic agents targeting cognitive disorders.
Organic Synthesis
Building Block for Complex Molecules:
In organic synthesis, this compound serves as a building block, allowing chemists to create complex molecules efficiently. This application is crucial in both academic research and industrial settings where novel compounds are needed for various applications .
Synthesis Methods:
The compound can be synthesized through several methods, including alkylation and acylation reactions, which enable the formation of diverse derivatives that can be further modified for specific applications .
Neurochemistry Research
Investigating CNS Effects:
Research into the effects of this compound on the central nervous system has revealed its potential in neuropharmacology. Studies indicate that compounds derived from it can modulate neurotransmitter systems, making them valuable in understanding and treating neurological disorders .
Example Applications:
- Neuroprotective Agents: Compounds containing the benzoylpiperidine fragment have been studied for their neuroprotective properties against excitotoxicity and oxidative stress.
- Receptor Binding Studies: The interactions with various receptors have been documented, indicating potential therapeutic applications in treating conditions like depression and anxiety .
Agrochemical Applications
Formulation of Pesticides:
this compound is explored in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides. Its chemical properties allow for modifications that enhance efficacy against pests while ensuring safety for crops .
Material Science
Development of New Materials:
In material science, this compound is investigated for its properties in creating new materials. It plays a role in developing polymers and coatings that require specific chemical resistance and durability, which are essential in various industrial applications .
Data Table: Summary of Applications
Application Area | Specific Uses | Notable Findings |
---|---|---|
Pharmaceutical | Intermediate for analgesics | Potent cholinesterase inhibitors identified |
Organic Synthesis | Building block for complex molecules | Diverse synthesis methods available |
Neurochemistry | Modulation of neurotransmitter systems | Potential neuroprotective agents |
Agrochemicals | Development of pesticides | Effective against various agricultural pests |
Material Science | Creation of durable polymers | Enhanced chemical resistance properties |
Mechanism of Action
The mechanism of action of 1-Benzoylpiperidine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, some derivatives inhibit monoacylglycerol lipase, an enzyme involved in lipid metabolism, thereby affecting signaling pathways related to cancer cell proliferation.
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Profiles
Key Comparative Insights
Bioactivity and Selectivity
- MAGL Inhibition : 1-Benzoylpiperidine derivatives with electron-withdrawing substituents (e.g., 4-Cl in G1 ) show improved MAGL inhibition compared to the parent compound. Replacement of the piperidine ring with piperazine abolishes activity, highlighting the critical role of the nitrogen atom’s basicity .
- DAT Inhibition: Analogues with aromatic heterocycles (e.g., benzo[b]thiophene) exhibit nanomolar potency at DAT, surpassing this compound’s activity. Bromination at specific positions (e.g., 3-bromobenzo[b]thiophene) further enhances potency (IC₅₀ = 16 nM) .
Physicochemical Properties
- Lipophilicity : The benzoyl group in this compound contributes to a high logP value (~2.5), favoring blood-brain barrier penetration. Analogues with polar groups (e.g., This compound-4-carboxylic acid ) exhibit reduced logP, limiting CNS uptake .
- Metabolic Stability: Piperidine-ring oxidation (e.g., 1-Benzoyl-4-piperidone) increases susceptibility to hepatic metabolism, shortening half-life compared to non-oxidized analogues .
Biological Activity
1-Benzoylpiperidine, a compound belonging to the piperidine family, has garnered attention due to its diverse biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its potential applications in cancer therapy, neuroprotection, and enzyme inhibition.
This compound is characterized by a benzoyl group attached to a piperidine ring. This structure is significant as it contributes to the compound's interaction with various biological targets. The benzoylpiperidine fragment has been identified as a privileged structure in medicinal chemistry, often serving as a scaffold for developing therapeutic agents targeting multiple pathways.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound derivatives. For instance, compound 18 , derived from this framework, exhibited notable antiproliferative activity against human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells, with IC50 values ranging from 19.9 to 75.3 µM . Further optimization led to compound 20 , which displayed even greater potency with an IC50 value of 80 nM , indicating a significant improvement in inhibition of cancer cell growth .
Table: Anticancer Activity of this compound Derivatives
Compound | Cancer Type | IC50 (µM) |
---|---|---|
18 | Breast (MDA-MB-231) | 19.9 |
18 | Breast (MCF-7) | 75.3 |
18 | Ovarian (COV318) | 75.3 |
20 | Breast/Ovarian/Colorectal | 0.08 |
Neuroprotective Effects
This compound derivatives have also shown promise in neuroprotection. Specifically, certain compounds have been found to inhibit acetylcholinesterase (AChE) , an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic transmission, which is beneficial for conditions such as Alzheimer's disease . The comparative molecular field analysis (CoMFA) approach indicated that structural modifications significantly influenced the inhibitory activity against AChE.
Table: Neuroprotective Activity of Benzoylpiperidine Derivatives
Compound | Target Enzyme | Inhibition Type |
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N-benzylpiperidine derivatives | AChE | Competitive |
N-benzylpiperidine derivatives | BuChE | Competitive |
Enzyme Inhibition
The biological activity of this compound extends to its role as an inhibitor of various enzymes. Notably, it has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL) , with compounds showing IC50 values in the low nanomolar range . This inhibition is particularly relevant for modulating endocannabinoid signaling pathways.
Table: Inhibition Potency of MAGL by Benzoylpiperidine Derivatives
Compound | IC50 (nM) | Selectivity |
---|---|---|
19 | 840 | High |
20 | 80 | Very High |
Case Studies and Clinical Implications
Several case studies have explored the therapeutic implications of benzoylpiperidine derivatives in clinical settings:
- Breast Cancer Treatment : In preclinical models, compounds derived from benzoylpiperidine demonstrated significant inhibition of tumor growth in breast cancer cell lines, suggesting potential for development as anticancer agents.
- Alzheimer's Disease : The neuroprotective effects observed in animal models indicate that these compounds could be further developed into treatments for neurodegenerative diseases by enhancing cholinergic function and reducing amyloid aggregation .
- Pain Management : Some studies suggest that benzoylpiperidine derivatives may also play a role in pain management through their interaction with cannabinoid receptors .
Q & A
Q. What are the most reliable synthetic routes for 1-Benzoylpiperidine, and how do reaction conditions influence yield and purity?
Basic Research Question
this compound can be synthesized via acylation of piperidine using benzoyl chloride under basic conditions. Key steps include:
- Nucleophilic Substitution : Piperidine reacts with benzoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond .
- Purification : Column chromatography or recrystallization is recommended to isolate high-purity product (>95%) .
- Yield Optimization : Excess benzoyl chloride (1.2–1.5 eq) and low temperatures (0–5°C) minimize side reactions like over-acylation .
Basic Research Question
- ¹H NMR : The benzoyl group shows aromatic protons at δ 7.4–7.6 ppm, while piperidine’s α-protons resonate at δ 3.5–3.7 ppm. Methyl or hydroxyl substituents (e.g., 1-Benzyl-4-hydroxypiperidine) alter splitting patterns .
- Mass Spectrometry : The molecular ion peak at m/z 189 (C₁₂H₁₅NO⁺) confirms the base structure. Fragmentation patterns (e.g., loss of benzoyl group, m/z 84) differentiate it from analogs like 1-Benzylpiperazine (m/z 176) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents .
- First Aid : For skin exposure, wash immediately with soap/water (15+ minutes). For inhalation, move to fresh air and monitor for respiratory distress .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers (e.g., KMnO₄) due to incompatibility risks .
Q. How does microbial hydroxylation of this compound derivatives affect stereochemical outcomes, and what methods optimize regioselectivity?
Advanced Research Question
- Regioselectivity : Streptomyces spp. hydroxylate the 4-position of the piperidine ring, while Aspergillus introduces hydroxyl groups at the 3-position. Substrate engineering (e.g., electron-withdrawing groups) can shift selectivity .
- Stereochemical Control : Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic catalysis (e.g., cytochrome P450) enhance enantiomeric excess (up to 90% ee) .
Advanced Research Question
- Antimicrobial Activity : 1-Benzoyl-4-methylpiperidine shows enhanced Gram-positive inhibition (MIC = 8 µg/mL) compared to the parent compound (MIC = 32 µg/mL) due to increased lipophilicity .
- CNS Activity : N-Benzyl substitution (e.g., 1-Benzyl-4-hydroxypiperidine) improves blood-brain barrier penetration, making it a candidate for neuropharmacological studies .
Comparison Table :
Derivative | Bioactivity (IC₅₀) | Application |
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This compound | 32 µM (Antimicrobial) | Lead optimization |
1-Benzyl-2-methylpiperidin-3-one | 12 µM (Anticancer) | Oncology screening |
Q. How should researchers address contradictions in reported solubility or stability data for this compound?
Advanced Research Question
- Solubility Discrepancies : Use standardized solvents (e.g., USP-grade DMSO) and control humidity (e.g., <30% RH) during measurements. Conflicting data may arise from hygroscopicity or polymorphic forms .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify degradation pathways (e.g., hydrolysis of the amide bond) .
Methodology :
Validate analytical methods (HPLC, Karl Fischer titration) .
Cross-reference with crystallography data to rule out polymorphism .
Q. What computational tools predict the reactivity of this compound in novel synthetic pathways?
Advanced Research Question
- Retrosynthetic Analysis : Tools like Pistachio and Reaxys propose routes via amide bond disconnection or piperidine ring functionalization .
- DFT Calculations : Gaussian 16 predicts transition states for nucleophilic acyl substitution (ΔG‡ ≈ 25 kcal/mol) .
Workflow :
Input SMILES (C1CCN(CC1)C(=O)C2=CC=CC=C2) into Reaxys .
Screen proposed routes for feasibility (e.g., step count <5, yield >70%).
Properties
IUPAC Name |
phenyl(piperidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12(11-7-3-1-4-8-11)13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTROGRGRSPWKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80228265 | |
Record name | N-Benzoylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80228265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
776-75-0 | |
Record name | Benzoylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=776-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Benzoylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzoylpiperidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26344 | |
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Record name | 1-Benzoylpiperidine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1992 | |
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Record name | N-Benzoylpiperidine | |
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Record name | 1-benzoylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
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Record name | N-BENZOYLPIPERIDINE | |
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Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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